Glucagon-like peptide-1 (1-37) trifluoroacetate salt, commonly referred to as GLP-1 (1-37), is a peptide derived from proglucagon, which plays a crucial role in glucose metabolism and insulin secretion. This compound is synthesized from various species including humans, bovines, guinea pigs, mice, and rats. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various scientific applications.
GLP-1 (1-37) is produced through post-translational processing of proglucagon in the intestinal L-cells. It is a naturally occurring peptide hormone that has been extensively studied for its effects on glucose homeostasis. The trifluoroacetate salt form is often utilized in research due to its increased stability compared to its other forms such as GLP-1 (7-37) .
The synthesis of GLP-1 (1-37) typically involves recombinant DNA technology or solid-phase peptide synthesis. In recombinant synthesis, the gene encoding the peptide is inserted into an expression vector and transformed into Escherichia coli for production. The bacterial cells are then cultured and induced to express the peptide using isopropyl β-D-thiogalactoside. After harvesting, the peptide is extracted and purified using techniques such as affinity chromatography and high-performance liquid chromatography .
The process begins with PCR amplification of the GLP-1 gene followed by cloning into an expression vector. The transformed E. coli strains are cultured under controlled conditions, and the expressed peptide is harvested after cell lysis. Purification typically involves denaturation and refolding steps to ensure proper conformation of the peptide .
The molecular formula for GLP-1 (1-37) is C186H275N51O59 with a molecular weight of approximately 4169.48 g/mol . The structure consists of 37 amino acids, which include several hydrophobic residues that contribute to its biological activity.
The amino acid sequence of GLP-1 (1-37) includes critical residues that interact with the GLP-1 receptor, facilitating its role in insulin secretion and glucose metabolism .
GLP-1 (1-37) undergoes various biochemical reactions in the body, primarily involving binding to the GLP-1 receptor on pancreatic beta cells. This interaction triggers a cascade of intracellular signaling pathways that lead to enhanced insulin secretion in a glucose-dependent manner .
The binding affinity of GLP-1 (1-37) for its receptor can be assessed using luciferase reporter assays in transfected cell lines. These assays measure the activation of downstream signaling pathways resulting from receptor activation .
GLP-1 (1-37) exerts its effects by binding to the GLP-1 receptor, leading to increased intracellular cyclic adenosine monophosphate levels. This signaling promotes insulin biosynthesis and secretion from pancreatic beta cells while inhibiting glucagon release from alpha cells .
Studies have shown that administration of GLP-1 (1-37) results in significant reductions in blood glucose levels during glucose tolerance tests in animal models, confirming its role as an effective incretin hormone .
While specific physical properties such as density and melting point are not well-documented for GLP-1 (1-37), it is known to be soluble in aqueous solutions due to its peptide nature .
The trifluoroacetate salt form enhances stability against enzymatic degradation, making it suitable for therapeutic applications. Its chemical stability allows for longer shelf life and efficacy in biological assays .
GLP-1 (1-37) has several scientific uses primarily related to diabetes research and treatment:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7